Cas no 5580-32-5 (Benzeneethanamine, a,2-dimethyl-)
5580-32-5 structure
Product Name:Benzeneethanamine, a,2-dimethyl-
CAS-nummer:5580-32-5
MF:C10H15N
MW:149.232802629471
CID:371880
PubChem ID:115808
Update Time:2023-10-31
Benzeneethanamine, a,2-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneethanamine, a,2-dimethyl-
- 1-(o-tolyl)propan-2-amine
- Benzeneethanamine,α,2-dimethyl-
- 1-Methyl-2-o-tolyl-aethylamin
- 1-methyl-2-o-tolyl-ethylamine
- 1-O-TOLYLPROPAN-2-AMINE
- 2-Amino-1-o-tolyl-propan
- 2-methylamphetamine
- 2-methylphenylisopropylamine
- AC1L3HR7
- AC1Q50AK
- CHEMBL2105361
- CTK6A7137
- Ortetamine
- O-Toylylaminopropane
- SureCN42180
- 2-methyl-amphetamine
- UNII-VF4N11KKKR
- MB01550
- 2-MA
- DTXSID30863569
- AKOS017269682
- Ortetamine [INN]
- (+/-)-O-METHYL-.ALPHA.-METHYLPHENYLETHYLAMINE
- Q7104316
- Ortetamin
- Phenethylamine, o,.alpha.-dimethyl-
- Ortetaminum
- 1-(2-Methylphenyl)-2-propylamin
- Benzeneethanamine, .alpha.,2-dimethyl-
- 1-(2-methylphenyl)propan-2-amine
- EN300-58327
- 1-(2-Tolyl)-2-propylamine
- 1-(2-Methyl-phenyl)-2-amino-propan
- o,alpha-Dimethylphenethylamine
- alpha,alpha-Dimethylphenylethylamine
- Ortetamina
- AKOS000160075
- 2-Propylamine, 1-(2-methylphenyl)-
- AB01006759-01
- Ortetamine[wikipedia]
- VF4N11KKKR
- SCHEMBL42180
- N10867
- 5580-32-5
-
- MDL: MFCD00868779
- Inchi: 1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3
- InChI-sleutel: ZEMQBDFHXOOXLY-UHFFFAOYSA-N
- LACHT: NC(C)CC1C=CC=CC=1C
Berekende eigenschappen
- Exacte massa: 149.12
- Monoisotopische massa: 149.12
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 111
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 26A^2
Experimentele eigenschappen
- Dichtheid: 0.938g/cm3
- Kookpunt: 233.9ºC at 760mmHg
- Vlampunt: 100.1ºC
- Brekindex: 1.525
- LogboekP: 2.58500
Benzeneethanamine, a,2-dimethyl- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58327-0.05g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.05g |
$69.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.1g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.1g |
$105.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.25g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.25g |
$149.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.5g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.5g |
$284.0 | 2023-06-08 | |
| Enamine | EN300-58327-1.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 1g |
$385.0 | 2023-06-08 | |
| Enamine | EN300-58327-2.5g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 2.5g |
$754.0 | 2023-06-08 | |
| Enamine | EN300-58327-5.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 5g |
$1115.0 | 2023-06-08 | |
| Enamine | EN300-58327-10.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 10g |
$1654.0 | 2023-06-08 | |
| A2B Chem LLC | AG20153-2.5g |
Ortetamine |
5580-32-5 | 95% | 2.5g |
$829.00 | 2024-04-19 | |
| A2B Chem LLC | AG20153-5g |
Ortetamine |
5580-32-5 | 95% | 5g |
$1209.00 | 2024-04-19 |
Benzeneethanamine, a,2-dimethyl- Gerelateerde literatuur
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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